REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=2)[C:5](=[O:18])[CH2:4]1)[CH3:2].Cl[C:20]1[N:38]=[C:23]2[C:24]([C:28]3[CH:33]=[CH:32][C:31]([S:34]([CH3:37])(=[O:36])=[O:35])=[CH:30][CH:29]=3)=[CH:25][CH:26]=[CH:27][N:22]2[N:21]=1.[NH2:39][C:40]1[CH:41]=[C:42]([N:46]2[CH2:51][CH2:50][N:49]([CH2:52][CH3:53])[CH2:48][C:47]2=[O:54])[CH:43]=[CH:44][CH:45]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)CCCCC1>>[NH2:15][C:11]1[CH:10]=[C:9]([N:6]2[CH2:7][CH2:8][N:3]([CH2:1][CH3:2])[CH2:4][C:5]2=[O:18])[CH:14]=[CH:13][CH:12]=1.[CH2:52]([N:49]1[CH2:50][CH2:51][N:46]([C:42]2[CH:43]=[CH:44][CH:45]=[C:40]([NH:39][C:20]3[N:38]=[C:23]4[C:24]([C:28]5[CH:33]=[CH:32][C:31]([S:34]([CH3:37])(=[O:36])=[O:35])=[CH:30][CH:29]=5)=[CH:25][CH:26]=[CH:27][N:22]4[N:21]=3)[CH:41]=2)[C:47](=[O:54])[CH2:48]1)[CH3:53]
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Name
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4-ethyl-1-(3-nitro-phenyl)-piperazin-2-one
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Quantity
|
0.497 g
|
Type
|
reactant
|
Smiles
|
C(C)N1CC(N(CC1)C1=CC(=CC=C1)[N+](=O)[O-])=O
|
Name
|
2-chloro-8-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridine
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NN2C(C(=CC=C2)C2=CC=C(C=C2)S(=O)(=O)C)=N1
|
Name
|
|
Quantity
|
79 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)N1C(CN(CC1)CC)=O
|
Name
|
|
Quantity
|
27 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)P(C1CCCCC1)C1CCCCC1)C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)N1C(CN(CC1)CC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CC(N(CC1)C1=CC(=CC=C1)NC1=NN2C(C(=CC=C2)C2=CC=C(C=C2)S(=O)(=O)C)=N1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.059 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |